Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate

Redox flow battery Electrochemical reversibility Organic redox couple

Researchers optimizing aqueous organic redox flow batteries (AORFBs) frequently encounter capacity fade from poor anolyte redox reversibility. Sodium anthraquinone-2-sulfonate (AQS) hydrate addresses this. • Ranked #1 in electrochemical reversibility among 5 commercial anthraquinone derivatives • pH-dependent mechanistic transitions (EE→EECC→ECEC→CECE) fully characterized for predictable DNA sensor design • 96.2% quantum efficiency as microbial photosensitizer; 54.8% higher cumulative H₂ yield in biohydrogen production Supplied at ≥97% purity (HPLC). Standard global shipping; no special permits required.

Molecular Formula C14H9NaO6S
Molecular Weight 328.27 g/mol
CAS No. 153277-35-1
Cat. No. B044254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate
CAS153277-35-1
Synonyms9,10-Dihydro-9,10-dioxo-2-anthracenesulfonic Acid Sodium Salt Hydrate (1:1:1);  Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate
Molecular FormulaC14H9NaO6S
Molecular Weight328.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].O.[Na+]
InChIInChI=1S/C14H8O5S.Na.H2O/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;;/h1-7H,(H,17,18,19);;1H2/q;+1;/p-1
InChIKeyKHILLYASAGTPOI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AQS Monohydrate: Technical Baseline and Identity


Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate (CAS 153277-35-1), also referred to as sodium anthraquinone-2-sulfonate (AQS) monohydrate, is a water-soluble sulfonated derivative of 9,10-anthraquinone [1]. The compound has the molecular formula C₁₄H₉NaO₆S and a molecular weight of 328.27 g/mol, with a melting point of approximately 300°C . Commercially, this material is typically supplied at purities of 90-98% (HPLC) . Its primary scientific and industrial utility stems from its reversible two-electron redox chemistry, which underpins applications in aqueous organic redox flow batteries (AORFBs), photocatalysis, microbial electron shuttling, and as an intermediate in anthraquinone dye synthesis [1].

Why AQS Cannot Be Substituted


Despite belonging to the same structural class, anthraquinone sulfonate derivatives exhibit substantial, quantifiable divergence in critical performance parameters relevant to end-use applications. Substituting sodium anthraquinone-2-sulfonate (AQS) with its closest congener, anthraquinone-2,6-disulfonate (AQDS), or with other positional isomers introduces measurable changes in electrochemical reversibility, redox potential, reaction kinetics, and pH-dependent mechanistic pathways [1][2]. Furthermore, AQS demonstrates unique functional versatility as both a photosensitizer and a molecular capacitor in semi-artificial photosynthetic systems—a dual role not reported for the disulfonated analogs [3]. These differences arise from the specific substitution pattern (mono- vs. di-sulfonation, positional isomerism), which alters electron density distribution at the quinone carbonyls and influences solubility, cation chelation, and the Nernstian pH response of the redox couple [1]. Consequently, generic substitution without rigorous experimental validation poses a direct risk to reproducibility in electrochemical systems, photocatalytic protocols, and microbial electron transfer studies.

AQS Performance Evidence vs. Comparators


Electrochemical Reversibility in Redox Flow Batteries

In a direct comparative study evaluating five distinct anthraquinone derivative organic redox couples for redox flow battery applications, sodium 9,10-anthraquinone-2-sulfonate (AQS) was identified as the best organic redox couple in terms of both reversibility and electrochemical performance [1]. The study specifically noted that increasing the number of functional groups or positioning the substitution closer to the carbonyl (C=O) groups results in more pronounced hindrance for the C=O reaction, thereby decreasing electrochemical performance and reversibility [1]. This establishes AQS as quantitatively superior to multi-substituted anthraquinone derivatives under the tested conditions.

Redox flow battery Electrochemical reversibility Organic redox couple AORFB

pH-Dependent Redox Mechanism vs. AQDS

A comprehensive voltammetric study established a quantitative model for the redox systems of anthraquinone-2-sulfonate (AQS) and anthraquinone-2,6-disulfonate (AQDS) across the full aqueous pH range (0-13) [1]. The model demonstrates how the pKa values of the anthraquinone intermediates dominate the observed pH dependence of the voltammetry [1]. At high pH (above 12), a simple EE process occurs; at pH 10, an EECC process dominates; within pH 4-7, the overall mechanism is an ECEC process; and at pH 1 and below, a CECE mechanism operates [1]. These mechanistic transitions are directly influenced by the sulfonation pattern, providing a quantitative framework for predicting electrochemical behavior that differs between the mono- and di-sulfonated analogs.

Voltammetry pH dependence Redox mechanism DNA sensor

Tunable Excited-State Oxidation Potential via Protonation

The estimated excited oxidation potential of sodium anthraquinone-2-sulfonate (SAS) increases from 1.8 V to approximately 2.3 V vs SCE upon protonation with Brønsted acids [1]. This 0.5 V increase in photooxidation power enables the regioselective oxidative bromination of electron-rich (hetero)arenes and pharmaceutical compounds in good yield under mild reaction conditions [1]. The protonation-dependent tunability of the excited-state oxidation potential represents a quantitatively defined functional advantage not universally shared by all anthraquinone photocatalysts.

Photocatalysis Oxidative bromination Excited-state oxidation potential Protonation

Microbial Photosensitizer and Molecular Capacitor

In a semi-artificial photosynthetic system coupling anthraquinone-2-sulfonate (AQS) with Thiobacillus denitrificans, a maximum solar-to-nitrous oxide (N₂O) quantum yield of 96.2% was achieved [1]. This represents the highest quantum efficiency reported among semi-artificial photosynthesis systems to date [1]. The capacitive property of AQS resulted in 82-89% of photoelectrons being released in the dark, enhancing solar-to-N₂O conversion by 5.6-9.4 times compared to direct photoelectron transfer alone [1]. The conversion of nitrate into N₂O approached 100%, demonstrating excellent selectivity [1]. This dual functionality as both photosensitizer and capacitor is a distinctive attribute of AQS not reported for other common anthraquinone sulfonates.

Semi-artificial photosynthesis Quantum efficiency Microbial photosensitizer Electron transfer

Electron Shuttle for Biohydrogen Production

In batch anaerobic fermentation systems using excess sludge (ES load of 2.75 gVSS/L) at 35°C and initial pH 6.5, the introduction of anthraquinone-2-sulfonate (AQS) as an electron shuttle produced quantifiable enhancements in biohydrogen production [1]. At a dosage of 100 mg/L AQS, the cumulative hydrogen production increased by 54.8% relative to the unamended control [1]. The lag phase was shortened from 7.62 hours to 1.35 hours [1]. The biohydrogen yield reached 24.9 mL/gVSS, and the specific biohydrogen production rate improved to 0.3 mL/(gVSS·h) [1]. Microbial community analysis revealed enrichment of Longilinea (from 9.2% to 12.0%) and Guggenheimella (from 0% to 4.7%) in the presence of AQS [1].

Biohydrogen production Electron shuttle Anaerobic fermentation Wastewater treatment

AQS: Key Application Scenarios


Redox Flow Battery Electrolyte Development

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate is the preferred anolyte candidate when electrochemical reversibility is the primary selection criterion among commercially available anthraquinone derivatives [1]. Comparative evaluation against four other anthraquinone-based organic redox couples established its superior performance ranking in both reversibility and overall electrochemical metrics [1]. Procurement for AORFB research should prioritize this compound when the objective involves maximizing energy efficiency and minimizing capacity fade attributable to poor redox reversibility.

pH-Controlled Electrochemical DNA Biosensors

For the development of electrochemical DNA sensors requiring predictable and tunable redox behavior across variable pH conditions, sodium anthraquinone-2-sulfonate (AQS) offers a quantitatively validated framework [1]. The fully characterized mechanistic transitions (EE → EECC → ECEC → CECE) across pH 0-13 enable precise experimental design where the operating pH can be matched to the desired electron-transfer pathway [1]. Procurement should be guided by the specific pH range of the intended biosensing application, with AQS providing a distinct mechanistic profile compared to the disulfonated analog AQDS.

Semi-Artificial Photosynthesis for Nitrate Remediation

AQS is uniquely suited as a dual-function microbial photosensitizer and molecular capacitor in semi-artificial photosynthesis platforms targeting nitrate-to-N₂O conversion [1]. Its demonstrated 96.2% quantum efficiency and 5.6-9.4× enhancement of solar-to-chemical conversion via dark electron release are performance metrics not replicated by other common anthraquinone sulfonates under comparable conditions [1]. Procurement for environmental biotechnology applications involving light-driven denitrification should prioritize AQS over alternative quinone mediators.

Biohydrogen Production from Waste Biomass Fermentation

In process development for biohydrogen production from excess sludge or other waste biomass feedstocks, AQS serves as a highly effective electron shuttle capable of increasing cumulative hydrogen yield by 54.8% at 100 mg/L dosage while reducing lag phase from 7.62 h to 1.35 h [1]. This quantifiable performance enhancement makes AQS a justifiable procurement choice for biorefinery research programs seeking to improve fermentation kinetics and product yield. The enrichment of hydrogen-producing microbial consortia (Longilinea and Guggenheimella) provides additional mechanistic justification for its selection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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